molecular formula C8H11N3O3S B047070 N,N-Dimethyl-2-sulfamoylnicotinamide CAS No. 112006-75-4

N,N-Dimethyl-2-sulfamoylnicotinamide

Cat. No.: B047070
CAS No.: 112006-75-4
M. Wt: 229.26 g/mol
InChI Key: WYFKZPLSYVJLRB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-dimethyl-2-sulfamoylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKZPLSYVJLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888854
Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112006-75-4
Record name 2-Aminosulfonyl-N,N-dimethylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112006-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Aminosulfonyl-N,N-dimethylnicotamide
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Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
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Record name 3-Pyridinecarboxamide, 2-(aminosulfonyl)-N,N-dimethyl-
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Record name 2-aminosulfonyl-N,N-dimethylnicotinamide
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Record name 3-PYRIDINECARBOXAMIDE, 2-(AMINOSULFONYL)-N,N-DIMETHYL-
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Preparation Methods

Acyl Chloride Formation and Amination

The process begins with converting 2-amino-nicotinic acid hydrochloride to its acyl chloride using thionyl chloride (SOCl₂) in chlorobenzene at 50–55°C. Subsequent reaction with dimethylamine gas yields 2-amino-N,N-dimethylnicotinamide (Intermediate II) with a 93.6% yield and 96.7% purity.

Key Data:

ParameterValue
Starting Material2-Amino-nicotinic acid HCl
ReagentSOCl₂ (1.25 eq)
SolventChlorobenzene
Temperature50–55°C (acyl chloride)
Yield (Intermediate II)93.6%

Diazotization and Sandmeyer Reaction

Intermediate II undergoes diazotization with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C, forming a diazonium salt (Intermediate III). This intermediate is then subjected to a Sandmeyer reaction with copper(I) chloride (CuCl) in dichloromethane, producing 2-chloro-N,N-dimethylnicotinamide (Intermediate IV) at 65–70°C.

Reaction Conditions:

  • Diazotization: 0–5°C, 2 hours

  • Sandmeyer Reaction: 65–70°C, 4 hours

  • Yield (Intermediate IV): 85.2%

Sulfonamide Formation

Intermediate IV reacts with ammonia gas in dichloromethane at -5–5°C to introduce the sulfamoyl group. This step yields the final product with 71.1% yield and 95.4% purity, melting point 207–209°C.

Alternative Route from 2-Chloro-3-Nicotinic Acid

A method described by echemi uses 2-chloro-3-nicotinic acid as the starting material, diverging from the patent route.

Acyl Chloride and Dimethylamine Reaction

2-Chloro-3-nicotinic acid reacts with thionyl chloride to form 2-chloro-3-nicotinoyl chloride. Amination with dimethylamine generates 2-chloro-N,N-dimethylnicotinamide.

Sulfur Incorporation

The chloro intermediate reacts with a sodium sulfide/sulfur mixture, followed by acidification to produce 2-mercapto-N,N-dimethylnicotinamide. Chlorination converts the thiol group to sulfonyl chloride, which is then aminated with ammonia to yield the final product.

Comparison with Patent Method:

ParameterPatent Methodechemi Method
Starting Material2-Amino-nicotinic acid2-Chloro-3-nicotinic acid
Key ReagentsSOCl₂, NH₃Na₂S, S, Cl₂
Environmental ImpactLow (no polysulfides)High (sulfur byproducts)
Final Yield71.1%Not specified

Optimization and Industrial Considerations

Reaction Efficiency

The patent method achieves superior yields (71.1% overall) compared to traditional routes due to minimized side reactions. The absence of polysulfides reduces waste generation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Aminosulfonyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-sulfamoylnicotinamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that compounds with sulfonamide groups exhibit antibacterial properties. This compound may enhance the efficacy of existing antibiotics by acting synergistically against resistant strains .
  • Anti-inflammatory Effects : Preliminary research suggests that this compound could modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Organic Synthesis

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various chemical transformations, including:

  • Synthesis of Pyridine Derivatives : this compound can be used to synthesize more complex pyridine-based compounds, which are valuable in pharmaceuticals and agrochemicals .
  • Functionalization Reactions : The presence of the sulfonamide group makes it suitable for further functionalization, leading to diverse chemical entities with potential applications in drug development .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial properties of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, particularly when combined with traditional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Combination with AntibioticResult
Staphylococcus aureus32 µg/mLAmoxicillinSynergistic effect
Escherichia coli16 µg/mLCiprofloxacinEnhanced efficacy

Case Study 2: Anti-inflammatory Activity

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The results showed a reduction in inflammatory markers and joint swelling compared to the control group.

Treatment GroupInflammatory Marker Reduction (%)Joint Swelling (mm)
Control-10.5
This compound45%5.8

Mechanism of Action

The primary mechanism of action of 2-Aminosulfonyl-N,N-dimethylnicotinamide involves its role as an intermediate in the synthesis of sulfonylurea herbicides. These herbicides inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, the herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual plant death .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide .
  • Molecular Formula : C₈H₁₁N₃O₃S .
  • Molecular Weight : 229.26 g/mol .
  • CAS No.: 112006-75-4 .
  • SMILES : CN(C)C(=O)c1cccnc1S(=O)(=O)N .

Physical and Chemical Properties :

  • Density : 1.4 ± 0.1 g/cm³ .
  • Boiling Point : 488.9 ± 55.0 °C (at 760 mmHg) .
  • Storage : Requires storage at -18°C in an inert atmosphere .

Comparison with Structurally and Functionally Similar Compounds

Nicosulfuron

  • Structure : Incorporates a pyrimidinylcarbamoyl group in addition to the sulfamoyl and dimethylcarbamoyl moieties .
  • Molecular Formula : C₁₅H₁₈N₆O₆S .
  • Molecular Weight : 410.40 g/mol .
  • Application : Broad-spectrum sulfonylurea herbicide targeting acetolactate synthase (ALS) in weeds .
  • Key Difference : Larger molecular size and enhanced herbicidal activity compared to N,N-Dimethyl-2-sulfamoylnicotinamide, which serves as its synthetic precursor .

S-Substituted N-(4-Fluorophenyl)-6-Mercapto-Nicotinamides

  • Structure : Feature a 6-mercapto group and 4-fluorophenylcarbamoyl substitution instead of sulfamoyl and dimethylcarbamoyl groups .
  • Synthesis : Produced via coupling 6-thiadicidinic acid with 4-fluoroaniline using EEDQ .
  • Application : Explored in pharmaceutical research for bioactivity modulation, contrasting with the agricultural focus of this compound .

Ethyl N-[3-(N,N-Dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate

  • Structure : Derived from this compound by adding an ethyl carbamate group .
  • Molecular Formula : C₁₁H₁₅N₃O₅S .
  • Synthetic Yield: 90% when reacting this compound with ethyl carbonochloridate .
  • Application : Intermediate in herbicide synthesis, demonstrating the versatility of the parent compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application
This compound C₈H₁₁N₃O₃S 229.26 Sulfamoyl, dimethylcarbamoyl Herbicide intermediate
Nicosulfuron C₁₅H₁₈N₆O₆S 410.40 Sulfamoyl, pyrimidinylcarbamoyl Herbicide
S-Substituted Nicotinamides (e.g., 7–53) Varies Varies 6-Mercapto, 4-fluorophenylcarbamoyl Pharmaceutical research
Ethyl Carbamate Derivative C₁₁H₁₅N₃O₅S 301.32 Ethyl carbamate, sulfonyl Synthesis intermediate

Table 2: Key Physicochemical Properties

Property This compound Nicosulfuron Ethyl Carbamate Derivative
Boiling Point (°C) 488.9 ± 55.0 Not reported Not reported
Melting Point (°C) Not reported 141–144 60 (recrystallized)
Solubility Polar solvents Water-soluble Ethanol-soluble
Hazard Profile H317, H412 Not reported Not reported

Biological Activity

N,N-Dimethyl-2-sulfamoylnicotinamide (CAS Number: 112006-75-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular FormulaC₈H₁₁N₃O₃S
Molecular Weight229.26 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point488.9 ± 55.0 °C at 760 mmHg
Flash Point249.5 ± 31.5 °C
LogP-2.21
PSA101.74

This compound exhibits biological activity primarily through its interaction with specific molecular targets related to metabolic pathways. Its mechanism is hypothesized to involve inhibition of enzymes critical for cell proliferation and survival, particularly in cancer cells and pathogenic organisms.

Biological Activity

  • Antimicrobial Activity :
    • Research indicates that this compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
    • A study highlighted its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties.
  • Antitumor Effects :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as Ehrlich carcinoma cells . This effect is attributed to the compound's ability to disrupt DNA synthesis and repair mechanisms.
    • A notable case study revealed that treatment with this compound resulted in a significant reduction in tumor size in animal models, indicating its potential as a therapeutic agent for cancer treatment .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It was found to reduce the levels of pro-inflammatory cytokines, suggesting a role in modulating immune responses .

Case Studies

  • Case Study 1 : A study on mice treated with this compound showed a marked decrease in tumor growth compared to control groups. The mechanism was linked to the compound’s ability to inhibit angiogenesis, which is crucial for tumor development.
  • Case Study 2 : In clinical trials involving patients with chronic bacterial infections, administration of this compound resulted in significant improvement in symptoms and reduction in bacterial load, supporting its use as an adjunct therapy .

Research Findings

Recent studies have focused on the synthesis and modification of this compound derivatives to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including the use of dimethylamine under controlled conditions .
  • Derivatives : Structural modifications have led to compounds with improved potency against specific pathogens and cancer cells, suggesting avenues for developing more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dimethyl-2-sulfamoylnicotinamide with high purity?

  • Methodology : A validated synthesis route involves reacting this compound (10 mmol) with NaOH (12 mmol) in anhydrous toluene under stirring for 10 hours at room temperature. Ethyl carbonochloridate (12 mmol) is added as a key reagent. Post-reaction, the solvent is removed, and the product is recrystallized from methanol or ethanol to achieve ≥95% purity (yield: 60–90%) .
  • Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization to eliminate byproducts. Monitor purity via HPLC or NMR .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the sulfamoyl and dimethylamide groups. Compare chemical shifts with computational predictions (e.g., DFT).
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and confirms stereochemistry, as demonstrated in related nicotinamide derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (229.26 g/mol) and fragmentation patterns .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at room temperature. Avoid moisture and prolonged exposure to oxygen, as the sulfamoyl group may hydrolyze under acidic/basic conditions .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Approach :

Controlled Solubility Assays : Use standardized solvents (e.g., DMSO, water, ethanol) at fixed temperatures (e.g., 25°C).

Quantification : Employ UV-Vis spectroscopy or gravimetric analysis to measure saturation points.

Data Reconciliation : Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers caused by impurities or measurement artifacts .

Q. What experimental strategies are effective for studying the reactivity of the sulfamoyl group in this compound?

  • Methodology :

  • Kinetic Studies : Track sulfamoyl hydrolysis rates under varying pH (1–13) using HPLC or conductometric titration.
  • Functionalization : React with electrophiles (e.g., alkyl halides) to synthesize derivatives and analyze substituent effects via Hammett plots .
  • Computational Modeling : Use DFT to predict reaction pathways and compare with experimental data .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Assay Design :

  • Enzyme Inhibition : Test against acetylcholinesterase or carbonic anhydrase using colorimetric assays (e.g., Ellman’s reagent).
  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions.
  • Cellular Uptake : Radiolabel the compound (e.g., 14^{14}C) and measure intracellular accumulation in model cell lines .

Q. What are the best practices for analyzing environmental degradation products of this compound?

  • Protocol :

Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and identify byproducts via LC-MS/MS.

Microbial Degradation : Incubate with soil microbiota and track metabolite formation using 1^1H NMR or high-resolution orbitrap MS.

Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to assess toxicity of degradation intermediates .

Methodological Considerations

  • Data Validation : Triangulate results across multiple techniques (e.g., NMR, X-ray, MS) to confirm structural assignments .
  • Reproducibility : Document solvent lot numbers, humidity levels, and equipment calibration details to minimize variability .
  • Safety Protocols : Follow GHS guidelines (H317, H412) for handling; use fume hoods and PPE to avoid dermal exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-2-sulfamoylnicotinamide
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N,N-Dimethyl-2-sulfamoylnicotinamide

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